sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Overview
Description
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a chemical compound with the CAS Number: 101199-38-6 . It has a molecular weight of 343.4 and its IUPAC name is sodium 3-(10H-phenothiazin-10-yl)-1-propanesulfonate .
Synthesis Analysis
The synthesis of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate involves the reaction of sodium hydride with phenothiazine in tetrahydrofuran under an argon atmosphere . The mixture is shaken at room temperature for one hour and then at 50°C for 30 minutes, forming the phenothiazine anion . After cooling to 0°C, a solution of 1,3-propanesultone in tetrahydrofuran is added . The mixture is stirred at 0°C for thirty minutes and then at room temperature for another thirty minutes . The product precipitates in crystalline form and is separated from the solution by filtration and washed thoroughly first with tetrahydrofuran and then with ether .Molecular Structure Analysis
The InChI code for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is 1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 . The InChI key is VKGYKXFNSKEHED-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Scientific Research Applications
Proton Exchange Membranes
A novel sulfonated monomer, sodium-3-(4-(2,6-difluorobenzoyl)phenoxy)propane-1-sulfonate, was designed and synthesized for use in sulfonated poly(arylene ether) copolymers. These copolymers exhibit promising potential as proton exchange membranes (PEMs) due to their high proton conductivity and good oxidative and dimensional stability, making them suitable for fuel cell applications (Pang et al., 2008).
Photophysical Studies
The photoionization of alkylphenothiazinesulfonates, including sodium 3-(10'-phenothiazinyl)propane-1-sulfonate, has been observed in reversed micelles and vesicles. These studies have contributed to our understanding of the localization and behavior of phenothiazine derivatives in different microenvironments, which has implications for their use in photodynamic therapy and as photoinitiators (Hu & Kevan, 1990).
Gas Dehumidification Membranes
Research into poly(ether ether ketone)s with high content of sodium sulfonate groups has demonstrated their effectiveness as materials for gas dehumidification membranes. These materials exhibit excellent thermal stability and selective permeability to water vapor over nitrogen, making them valuable for applications in gas separation technologies (Liu et al., 2001).
Chemiluminescence Enhancement
Sodium 3-(10'-Phenothiazinyl)propane-1-sulfonate has been identified as a potent enhancer of chemiluminescence in systems involving soybean peroxidase and sweet potato peroxidase. This enhancement opens new avenues for the development of ultrasensitive immunoassay methods, highlighting the compound's potential in biochemical research and diagnostics (Vdovenko et al., 2009; Vdovenko et al., 2010).
Forward Osmosis for Water Treatment
A pH-responsive, charge-switchable piperazine derivative, incorporating sodium sulfonate groups, has shown exceptional performance in arsenic removal from water through forward osmosis. This application underscores the compound's utility in water treatment technologies, particularly in producing high water flux rates and efficient arsenic rejection with minimal solute loss (Wu et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has potential applications in the field of portable chemiluminescence imaging immunoassays . It can be used for the simultaneous detection of different isoforms of prostate specific antigen in serum , which could have significant implications for the diagnosis and monitoring of prostate cancer.
properties
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
CAS RN |
101199-38-6 | |
Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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